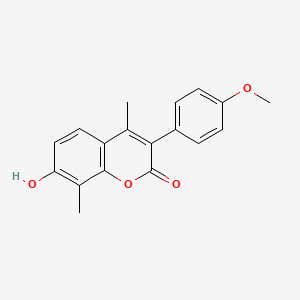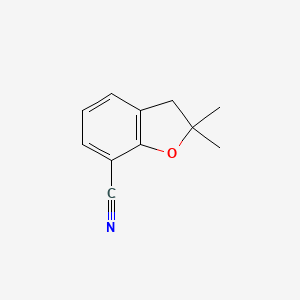![molecular formula C14H16N2O5 B2542314 (2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid CAS No. 909352-49-4](/img/structure/B2542314.png)
(2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as 2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetic acid . It has a molecular weight of 219.24 and its IUPAC name is [4-(2-oxo-1-pyrrolidinyl)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13NO3/c14-11-2-1-7-13 (11)10-5-3-9 (4-6-10)8-12 (15)16/h3-6H,1-2,7-8H2, (H,15,16) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point are not available in the search results.Scientific Research Applications
Chemistry and Biochemistry of Related Compounds
Research into structurally related compounds, such as those involving betalains, highlights the importance of nitrogenous core structures in pigment chemistry. Betalains, for example, serve as chemosystematic markers and have been identified in plants across approximately 17 families. These pigments, derived from betalamic acid, are involved in various biological functions and possess significant health benefits. The synthesis of betalains, starting from the hydroxylation of tyrosine to DOPA, underscores the biochemical pathways that could be related to the study of (2-Oxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}ethoxy)acetic acid and its potential applications in understanding pigment biosynthesis and its implications in health (Khan & Giridhar, 2015).
Pharmacological Activities
The study of piracetam, a nootropic drug and a derivative of γ-aminobutyric acid, provides insights into the pharmacological potential of related compounds. Piracetam has shown promise in the management and treatment of conditions such as alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury. Its role in improving learning, memory, brain metabolism, and overall cognitive ability highlights the potential research avenues for related compounds, including the target molecule (Dhama et al., 2021).
Biological and Environmental Interactions
Research into the biodegradation and environmental fate of compounds like ethyl tert-butyl ether (ETBE) provides a foundation for studying the environmental impact and degradation pathways of related chemical entities. Understanding how such compounds interact with soil and groundwater microorganisms, their degradation mechanisms, and their influence on environmental health can guide research into the biodegradability and environmental interactions of this compound and similar molecules (Thornton et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-[2-oxo-2-[4-(2-oxopyrrolidin-1-yl)anilino]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c17-12(8-21-9-14(19)20)15-10-3-5-11(6-4-10)16-7-1-2-13(16)18/h3-6H,1-2,7-9H2,(H,15,17)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRFDCPSSPKHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine](/img/structure/B2542232.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2542233.png)
![N-[5-[(4-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-6-chloropyridine-3-carboxamide](/img/structure/B2542236.png)




![Diethyl 5-[[4-(dipropylsulfamoyl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2542246.png)




![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2542253.png)

